molecular formula C11H12N2O2 B1258029 3-(2-aminoethyl)-1H-indole-5-carboxylic acid

3-(2-aminoethyl)-1H-indole-5-carboxylic acid

Cat. No.: B1258029
M. Wt: 204.22 g/mol
InChI Key: CDWFDLYRKQOGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-1H-indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter. The indole ring system is a common motif in many biologically active molecules, including serotonin and melatonin .

Preparation Methods

The synthesis of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of indole-5-carboxylic acid with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

3-(2-aminoethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Mechanism of Action

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10/h1-2,5-6,13H,3-4,12H2,(H,14,15)

InChI Key

CDWFDLYRKQOGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN

Synonyms

5-carboxytryptamine

Origin of Product

United States

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